Flavin mononucleotide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El flavín mononucleótido se sintetiza a partir de riboflavina mediante fosforilación. La enzima riboflavina quinasa cataliza la transferencia de un grupo fosfato desde el trifosfato de adenosina a la riboflavina, formando flavín mononucleótido . Esta reacción típicamente ocurre bajo condiciones fisiológicas, con la presencia de iones magnesio que aumentan la actividad de la enzima.

Métodos de producción industrial: La producción industrial de flavín mononucleótido implica procesos de fermentación microbiana utilizando microorganismos genéticamente modificados. Estos microorganismos se cultivan en biorreactores bajo condiciones controladas para optimizar el rendimiento del flavín mononucleótido. El producto se extrae y purifica posteriormente utilizando técnicas como la cromatografía líquida de alta eficacia .

Análisis De Reacciones Químicas

Redox Reactions and Electron Transfer Mechanisms

FMN undergoes reversible redox cycling, enabling one- or two-electron transfers depending on enzymatic context and binding partners:

-

One-electron transfers : FMN bound to Shewanella oneidensis MR-1 cytochromes shifts from a two-electron (E = -260 mV) to a one-electron process (E = -145 mV) upon protein binding, enhancing electron transfer kinetics .

-

Two-electron transfers : Free FMN in solution follows a two-electron reduction (E = -260 mV), as observed in α-hydroxyacid oxidases .

Electrophilic/Nucleophilic Duality in Enzymatic Reactions

FMN exhibits dual reactivity, acting as both electrophile and nucleophile in oxidative decarboxylation:

-

Mechanism : In mutants, FMNox adopts a nucleophilic ylide configuration via active-site perturbations, enabling covalent adduct formation with α-ketoacids .

Photochemical Reactions and Photoisomerization

FMN participates in light-driven reactions, critical in photoreceptors and synthetic systems:

-

prFMN in Fdc1 : Photoisomerization of prenylated FMN in ferulic acid decarboxylase disrupts enzyme activity by altering cofactor redox potential .

Enzymatic Catalysis and Substrate Interactions

FMN-dependent enzymes catalyze diverse reactions, including sulfonate degradation and NADH oxidation:

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Biomarker for Organ Quality

Flavin mononucleotide has emerged as a promising biomarker in organ transplantation. A pilot study demonstrated that FMN levels in perfusates during normothermic machine perfusion can predict post-transplant renal function. The study measured FMN concentrations in kidneys, livers, and lungs to correlate with clinical outcomes. Higher FMN levels indicated better organ quality and lower graft loss rates over a 90-day period .

1.2 Mitochondrial Damage Indicator

In another study focusing on hypothermic oxygenated perfusion (HOPE), FMN was quantified to assess mitochondrial damage in kidney allografts. The results showed a strong correlation between FMN levels and mitochondrial integrity, suggesting its utility as an indicator of cellular health during organ preservation .

Photochemical Applications

2.1 Photoinitiators in Tissue Engineering

This compound has been utilized as a photoinitiator in visible light-induced photocrosslinking systems. Research indicates that combining FMN with potassium persulfate significantly enhances photoinitiation efficiency for various biomaterials used in tissue engineering, such as silk fibroin and gelatin. The cytocompatibility of this system was confirmed with survival rates exceeding 95% for fibroblast cells encapsulated within the hydrogel .

2.2 Sensing Applications

FMN's unique properties facilitate its use in sensing applications. A study demonstrated the self-assembly of FMN with cationic polythiophene to create nanosystems capable of detecting FMN concentrations. The system exhibited high sensitivity and selectivity for FMN detection, making it suitable for rapid and visual analysis .

Material Science Applications

3.1 Photoluminescent Textiles

Research has explored the photoluminescent properties of this compound when applied to textiles. Under UV light exposure, fabrics dyed with FMN exhibited significant photoluminescence, which can be harnessed for creating multifunctional textiles with UV protection capabilities . The study reported a UV protection factor (UPF) of 35 for FMN-treated fabrics.

Summary Table of Applications

Mecanismo De Acción

El flavín mononucleótido ejerce sus efectos actuando como cofactor para diversas enzimas. Durante el ciclo catalítico, experimenta una interconversión reversible entre sus formas oxidada, semiquinona y reducida . Esta interconversión permite que el flavín mononucleótido participe en las reacciones redox, transfiriendo electrones entre diferentes sustratos. Es particularmente útil porque puede participar en transferencias de uno y dos electrones .

Comparación Con Compuestos Similares

El flavín mononucleótido forma parte de la familia de los flavines, que incluye otros compuestos como la riboflavina y el dinucleótido de flavín y adenina .

Compuestos similares:

Riboflavina: El precursor del flavín mononucleótido, la riboflavina es menos soluble pero requiere menos energía para producir.

Dinucleótido de flavín y adenina: Un dinucleótido formado a partir de flavín mononucleótido y difosfato de adenosina, el dinucleótido de flavín y adenina también es un cofactor en las reacciones redox pero tiene una estructura y función diferentes.

Singularidad: El flavín mononucleótido es único en su capacidad de participar en procesos de transferencia de uno y dos electrones, lo que lo convierte en un agente redox versátil. También es más soluble que la riboflavina, lo que mejora su utilidad en los sistemas biológicos .

Actividad Biológica

Flavin mononucleotide (FMN), also known as riboflavin-5′-phosphate, is a vital biomolecule derived from riboflavin (vitamin B2) through the action of the enzyme riboflavin kinase. FMN plays a crucial role in various biological processes as a cofactor for numerous enzymes, particularly in redox reactions. This article delves into the biological activity of FMN, highlighting its mechanisms, physiological roles, and implications in health and disease, supported by recent research findings.

1. Cofactor Role in Enzymatic Reactions

FMN serves as a prosthetic group for various oxidoreductases, including NADH dehydrogenase. It participates in electron transfer processes, facilitating both one-electron and two-electron transfers due to its ability to exist in multiple oxidation states: oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms . This versatility makes FMN a potent oxidizing agent, more effective than NAD+ in certain biochemical contexts.

2. Involvement in Cellular Metabolism

FMN is integral to mitochondrial function and energy production. It is involved in the electron transport chain, contributing to oxidative phosphorylation and ATP synthesis. Additionally, FMN's role extends to metabolic pathways such as fatty acid oxidation and amino acid metabolism .

3. Role in Photoreception

In addition to its metabolic functions, FMN acts as a blue-light photoreceptor in certain organisms. This property is essential for processes like phototropism and circadian rhythm regulation .

4. Antioxidant Properties

FMN exhibits protective effects against oxidative stress by scavenging free radicals and participating in redox cycling, which mitigates cellular damage from reactive oxygen species (ROS) . This function is particularly relevant in the context of neuroprotection during ischemic events.

Table: Summary of Key Research Studies on FMN

Detailed Findings

- Cancer Research : Recent studies have indicated that altered flavin metabolism can influence cancer cell behavior, with specific proteins involved in riboflavin transport and FMN synthesis emerging as potential biomarkers for cancer diagnosis and prognosis . For instance, riboflavin transporters (RFVTs) have been linked to malignant transformation processes.

- Protection Against Toxicity : In bacterial models, FMN-dependent enzymes have demonstrated significant protective effects against oxidative damage caused by heavy metals like chromium . The YhdA enzyme exemplifies this by reducing chromate-induced cytotoxicity through NADPH-dependent mechanisms.

- Mitochondrial Dynamics : The dissociation of FMN from mitochondrial complex I during ischemic events has been documented, suggesting that maintaining flavin levels may be critical for cellular resilience during stress conditions .

1. Dietary Sources and Deficiency

FMN is primarily obtained through dietary intake of riboflavin-rich foods such as dairy products, eggs, green leafy vegetables, and nuts. Deficiencies can lead to various health issues including skin disorders, anemia, and impaired energy metabolism .

2. Potential Therapeutic Applications

Given its multifaceted roles, FMN presents opportunities for therapeutic interventions in conditions characterized by oxidative stress or metabolic dysregulation. Research into supplementation strategies continues to evolve, particularly concerning its use in cancer therapy and neuroprotection.

Propiedades

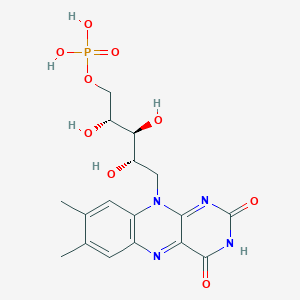

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTCRASFADXXNN-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate) | |

| Record name | Flavin Mononucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023559 | |

| Record name | Riboflavin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavin mononucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

92 mg/mL | |

| Record name | Flavin mononucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-17-8 | |

| Record name | Flavin mononucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavin Mononucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavin mononucleotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N464URE7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavin mononucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | Flavin mononucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.